Azido(triphenyl)phosphanium;silver
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Overview
Description
Azido(triphenyl)phosphanium;silver is a compound that combines the azido group (–N₃) with triphenylphosphine and silver
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azido(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with an azide source, such as sodium azide, in the presence of a silver salt. The reaction conditions often include an inert atmosphere to prevent oxidation and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
Azido(triphenyl)phosphanium;silver undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile.
Catalysts: Copper(I) for cycloaddition reactions.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Azido(triphenyl)phosphanium;silver has several scientific research applications:
Organic Synthesis: Used in the synthesis of various heterocycles and as a reagent in the Staudinger reaction.
Materials Science:
Bioconjugation: Utilized in Staudinger ligation for labeling biomolecules.
Mechanism of Action
The mechanism of action of azido(triphenyl)phosphanium;silver primarily involves the reactivity of the azido group. In the Staudinger reaction, triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then loses nitrogen to form an iminophosphorane. This intermediate can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different applications.
Azidothymidine (AZT): An azide-containing compound used as an antiviral drug.
Properties
CAS No. |
61062-63-3 |
---|---|
Molecular Formula |
C18H15AgN3P+ |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
azido(triphenyl)phosphanium;silver |
InChI |
InChI=1S/C18H15N3P.Ag/c19-20-21-22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1; |
InChI Key |
YXSWUVOLCBBIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-].[Ag] |
Origin of Product |
United States |
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